molecular formula C17H26O B12646208 Ethanone, 1-(trimethylcyclododecatrienyl)- CAS No. 80571-52-4

Ethanone, 1-(trimethylcyclododecatrienyl)-

Cat. No.: B12646208
CAS No.: 80571-52-4
M. Wt: 246.4 g/mol
InChI Key: NUEJKVHPFVKGKP-HZLMAEHRSA-N
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Description

Ethanone, 1-(trimethylcyclododecatrienyl)- is an organic compound with the molecular formula C17H26O. It is known for its unique structure, which includes a trimethylcyclododecatrienyl group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)- typically involves the reaction of cyclododecatriene with acetyl chloride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a Lewis acid catalyst like aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .

Industrial Production Methods

Industrial production of Ethanone, 1-(trimethylcyclododecatrienyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(trimethylcyclododecatrienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(trimethylcyclododecatrienyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(trimethylcyclododecatrienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trimethylcyclododecatrienyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Ethanone, 1-(trimethylcyclododecatrienyl)- can be compared with other similar compounds, such as:

  • Ethanone, 1-(dimethylcyclododecatrienyl)-
  • Ethanone, 1-(trimethylcyclododecadienyl)-
  • Ethanone, 1-(trimethylcyclododecatetraenyl)-

These compounds share structural similarities but differ in the degree of methylation and the number of double bonds in the cyclododecatrienyl group. Ethanone, 1-(trimethylcyclododecatrienyl)- is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties .

Properties

CAS No.

80571-52-4

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-[(1E,3Z,5Z)-2,3,4-trimethylcyclododeca-1,3,5-trien-1-yl]ethanone

InChI

InChI=1S/C17H26O/c1-13-11-9-7-5-6-8-10-12-17(16(4)18)15(3)14(13)2/h9,11H,5-8,10,12H2,1-4H3/b11-9-,14-13-,17-15+

InChI Key

NUEJKVHPFVKGKP-HZLMAEHRSA-N

Isomeric SMILES

C/C/1=C(/C(=C(\CCCCCC/C=C1)/C(=O)C)/C)\C

Canonical SMILES

CC1=C(C(=C(CCCCCCC=C1)C(=O)C)C)C

Origin of Product

United States

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